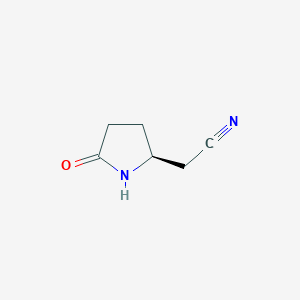

(S)-5-Oxo-2-pyrrolidineacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-5-oxopyrrolidin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZAWYEEQYLTK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of S 5 Oxo 2 Pyrrolidineacetonitrile

Stereoselective Synthesis of (S)-5-Oxo-2-pyrrolidineacetonitrile

The stereoselective synthesis of this compound is crucial for its application in the development of enantiomerically pure active pharmaceutical ingredients. The primary strategies involve the use of chiral precursors and stereocontrolling reactions to establish the desired (S)-configuration at the C2 position of the pyrrolidinone ring.

Historical Preparations from Chiral Precursors, e.g., L-Glutamic Acid

The most common and historically significant approach to the synthesis of the (S)-pyrrolidinone core of the target molecule utilizes the readily available and inexpensive chiral pool starting material, L-glutamic acid. This amino acid provides the necessary carbon skeleton and the inherent stereochemistry. The initial step in this pathway is the cyclization of L-glutamic acid to form (S)-5-oxoproline, also known as L-pyroglutamic acid. acs.org This intramolecular condensation is typically achieved by heating L-glutamic acid in water or by using acidic conditions, leading to the formation of the five-membered lactam ring. mdpi.com

Once L-pyroglutamic acid is obtained, further transformations are required to arrive at the desired acetonitrile (B52724) derivative. A common strategy involves the reduction of the carboxylic acid functionality.

Cyanation Reactions for the Formation of the Acetonitrile Moiety

The introduction of the acetonitrile group is a critical step in the synthesis. This can be accomplished through various cyanation reactions. One plausible route involves the conversion of the carboxylic acid of L-pyroglutamic acid into a suitable leaving group, followed by nucleophilic substitution with a cyanide salt.

Alternatively, a more direct approach is the reductive cyanation of a related pyrrolidinone derivative. For instance, a direct reductive cyanation of an N-protected 4-benzyloxy-5-hydroxymethyl-2-pyrrolidinone using a combination of lithium aluminum hydride (LiAlH4) and potassium cyanide (KCN) has been reported to yield the corresponding 2-cyano-pyrrolidine. nih.gov Although this example involves a different substitution pattern, the principle demonstrates the feasibility of introducing a cyano group at the C2 position through a reductive process.

Another relevant synthetic strategy is seen in the preparation of Levetiracetam, a close structural analog. In one reported synthesis, a Strecker-type reaction is employed, where an aldehyde, an amine, and hydrogen cyanide react to form an α-aminonitrile. researchgate.net This aminonitrile is then cyclized with 4-chlorobutyryl chloride to construct the pyrrolidinone ring with the desired side chain. researchgate.net This highlights a convergent approach where the side chain is introduced before the ring formation.

Reductive Pathways in Pyrrolidinone Ring Formation

Reductive pathways play a significant role in the synthesis of the pyrrolidinone ring from L-glutamic acid. After the initial cyclization to L-pyroglutamic acid, the carboxylic acid group can be reduced to a primary alcohol, yielding (S)-pyroglutaminol. This reduction can be achieved using various reducing agents. Subsequently, the hydroxymethyl group can be converted to a leaving group (e.g., a tosylate or a halide) and then displaced by a cyanide nucleophile to afford this compound.

Furthermore, studies on the conversion of glutamic acid to 2-pyrrolidone have explored catalytic reductive processes. For example, supported ruthenium catalysts have been shown to effectively convert glutamic acid to 2-pyrrolidone under a hydrogen atmosphere. nih.govshokubai.org This reaction proceeds through the formation of pyroglutamic acid, followed by hydrogenation and subsequent dehydrogenation-decarbonylation of the resulting pyroglutaminol. nih.govshokubai.org While this specific process yields the unsubstituted pyrrolidinone, it underscores the potential of catalytic reductive methods in the transformation of glutamic acid derivatives.

Table 1: Key Synthetic Transformations

| Transformation | Starting Material | Reagents/Catalysts | Product | Ref. |

| Cyclization | L-Glutamic Acid | Heat/Acid | (S)-5-Oxoproline (L-Pyroglutamic Acid) | acs.orgmdpi.com |

| Reductive Cyanation | N-benzyl-4-benzyloxy-5-hydroxymethyl-2-pyrrolidinone | LiAlH4/KCN | 2,5-trans-2-cyano-5-hydroxylmethyl-4-benzyloxy-pyrrolidine | nih.gov |

| Strecker-type reaction and Cyclization | Aldehyde, Amine, HCN, 4-chlorobutyryl chloride | - | 2-(2-oxo-1-pyrrolidinyl)butanenitrile | researchgate.net |

| Catalytic Conversion | L-Glutamic Acid | Ru/Al2O3, H2 | 2-Pyrrolidone | nih.govshokubai.org |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. The application of enzymes, particularly nitrile hydratases, is of great interest for the stereoselective transformation of nitriles to their corresponding amides.

Application of Nitrile Hydratase (NHase) Enzymes in Stereoselective Transformations

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to amides with high efficiency and selectivity under mild conditions. academicjournals.orgnih.gov These enzymes are composed of α and β subunits and contain a non-corrin cobalt or a non-heme iron center in their active site. wikipedia.orgrsc.orgresearchgate.net The use of NHases is a well-established industrial process for the production of acrylamide (B121943) and nicotinamide. wikipedia.org

In the context of this compound, a nitrile hydratase could be employed to stereoselectively hydrate (B1144303) the nitrile functionality to the corresponding amide, (S)-5-Oxo-2-pyrrolidineacetamide. This transformation is particularly relevant as this amide is a direct precursor to certain pharmaceuticals. The stereoselectivity of NHases is a key advantage, as they can often differentiate between the enantiomers of a racemic nitrile, leading to the formation of an enantiomerically enriched amide product. academicjournals.org Several genera of bacteria, including Rhodococcus, Pseudomonas, and Agrobacterium, are known to produce stereoselective nitrile hydratases. academicjournals.org

Mechanisms of Stereochemical Configuration Retention in Biocatalytic Processes

The stereoselectivity of nitrile hydratases arises from the chiral environment of the enzyme's active site. The substrate, in this case, a derivative of this compound, binds to the active site in a specific orientation. The proposed catalytic mechanism involves the coordination of the nitrile group to the metal center (Fe³⁺ or Co³⁺). rsc.org This coordination activates the nitrile for nucleophilic attack. One of the proposed mechanisms suggests that a cysteine-sulfenic acid residue in the active site acts as the nucleophile, attacking the carbon atom of the nitrile. rsc.org This is followed by the addition of water and subsequent release of the amide product, regenerating the enzyme for the next catalytic cycle.

The precise interactions between the substrate and the amino acid residues lining the active site pocket dictate the stereochemical outcome. For a prochiral or racemic nitrile, the enzyme will preferentially bind and orient one enantiomer in a productive conformation for catalysis, leading to the observed stereoselectivity. This retention of the stereochemical configuration at the C2 position of the pyrrolidinone ring is paramount for the synthesis of enantiomerically pure downstream products.

Derivatization Strategies for this compound and Related Scaffolds

The pyrrolidine (B122466) ring system, particularly the 5-oxopyrrolidine core found in this compound, is a versatile scaffold in medicinal chemistry and materials science. Its inherent chemical features allow for a multitude of derivatization strategies aimed at producing advanced analogues with tailored properties. These strategies often focus on modifications at various positions of the pyrrolidine ring and the acetonitrile side chain to explore new chemical space and develop compounds with enhanced biological activities or specific material characteristics.

Synthesis of Advanced Pyrrolidineacetonitrile Analogues

The core structure of this compound serves as a valuable starting point for the synthesis of more complex molecules. Research in this area has led to the development of a wide array of advanced analogues, including those with additional heterocyclic rings, varied functional groups, and diverse stereochemical orientations.

One common approach involves the modification of the pyrrolidine ring to introduce new substituents or to fuse it with other ring systems. For instance, the synthesis of 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties has been reported. nih.gov These synthetic efforts often begin with a functionalized pyrrolidine core, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can then undergo a series of transformations to yield a library of novel compounds. nih.gov

Another significant area of exploration is the synthesis of polyhydroxylated pyrrolidine analogues. These compounds, which can be considered derivatives of the basic pyrrolidine structure, are of interest for their potential biological activities. The synthesis of these complex molecules can be achieved through asymmetric synthesis from achiral precursors or by starting with chiral building blocks like carbohydrate-derived nitrones. nih.gov The introduction of aminomethyl substituents, for example, has been accomplished using reagents like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Furthermore, the derivatization of the pyrrolidone ring to produce 2-oxo-5-aryl-3-hydrazone and 2-oxo-5-aryl-4-hydrazone derivatives showcases the versatility of this scaffold. researchgate.net Such modifications, which involve reactions like carbonyl-based multiple component reactions and Dieckmann cyclization, highlight the potential to introduce a wide range of aryl groups and hydrazone functionalities, leading to compounds with diverse electronic and steric properties. researchgate.net

The following table summarizes some examples of advanced pyrrolidine analogues synthesized from related scaffolds:

| Starting Material Analogue | Reagents/Conditions | Resulting Analogue Class | Reference |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Various, leading to heterocycle formation | 5-Oxopyrrolidine derivatives with azole, diazole, and hydrazone moieties | nih.gov |

| d-Xylose-derived nitrone | Trimethylsilyl cyanide (TMSCN) | 1-Amino-2,5-imino-1,2,5-trideoxy-l-mannitol hydrochloride | nih.gov |

| 2-Aryl-4,5-dioxopyrrolidine-3-carboxylate | Hydrazine hydrate, EtOH, reflux | 2-Oxo-5-aryl-3-hydrazone pyrrolidine derivatives | researchgate.net |

| 5-Aryl-2,4-dioxopyrrolidine-3-carboxylate | Hydrazine hydrate, EtOH, reflux | 2-Oxo-5-aryl-4-hydrazone pyrrolidine derivatives | researchgate.net |

Exploration of Substituent Effects on Chemical Reactivity and Yield

The chemical reactivity of the this compound scaffold and the yield of its derivatization reactions are profoundly influenced by the nature and position of substituents on the pyrrolidine ring. Understanding these substituent effects is crucial for the rational design of synthetic routes to novel analogues and for optimizing reaction conditions.

Substituents can exert their influence through a combination of electronic and steric effects. Electron-withdrawing groups, for example, can increase the electrophilicity of certain positions on the pyrrolidine ring, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease electrophilicity. The principles of these effects have been demonstrated in studies on related heterocyclic systems. For instance, computational studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have established linear correlations between the electrophilicity of the substrate and the Gibbs free energy barrier of the reaction. nih.gov Such findings provide a theoretical framework for predicting how substituents on the pyrrolidine ring of this compound might modulate its reactivity.

The steric hindrance imposed by bulky substituents can also play a significant role in determining the outcome of a reaction. Large substituents can shield a reactive site, preventing the approach of a reagent and thereby lowering the reaction rate and yield. This can be seen in the synthesis of various heterocyclic compounds where the yield of a particular derivative can vary dramatically based on the substituents present. For example, in the synthesis of certain 5-oxo derivatives of 5,6-dihydro-1,2,4-triazolo[4,3-c]pyrimidine, the yield for one derivative was reported to be 88%, while for another with a different substituent, the yield was only 3%. clockss.org

The interplay of electronic and steric effects is often complex and can lead to unexpected reactivity patterns. The table below provides a conceptual overview of how different types of substituents might influence the reactivity of the pyrrolidine scaffold and the yield of derivatization reactions.

| Substituent Type | Expected Effect on Reactivity | Potential Impact on Yield |

| Electron-withdrawing group (e.g., -NO₂) | Increases electrophilicity of the ring, potentially accelerating nucleophilic substitution reactions. | Can increase yield if the desired reaction is nucleophilic addition/substitution. |

| Electron-donating group (e.g., -OCH₃) | Decreases electrophilicity of the ring, potentially slowing down nucleophilic substitution reactions. | May decrease yield in reactions requiring high electrophilicity. |

| Bulky group (e.g., -C(CH₃)₃) | Steric hindrance may block access to reactive sites, slowing down reactions. | Can significantly lower yield due to steric hindrance, or can lead to regioselectivity. |

| Small, non-polar group (e.g., -CH₃) | Minimal steric and electronic effects, serving as a baseline for comparison. | Yields are generally moderate, depending on other factors. |

Identification of Biochemical Targets and Elucidation of Mechanisms of Action

Identifying the direct molecular targets of a compound is a critical step in drug discovery and development.

Direct Biochemical Methods for Target Identification

Affinity chromatography is a powerful technique for identifying the direct biochemical targets of a compound. This method involves immobilizing a ligand, which can be the compound of interest or a derivative, onto a solid support to capture its binding partners from a cell lysate or protein mixture. nih.govnih.gov For example, this technique has been successfully employed for the one-step purification of a wide range of proteins and for the design of ligands to purify specific enzymes like 5-hydroxyeicosanoid dehydrogenase (5-HEDH). nih.govnih.gov This approach allows for the isolation and subsequent identification of proteins that directly interact with the compound.

Genetic Interaction Approaches for Target Elucidation

Genetic interaction studies offer a powerful, unbiased approach to understanding a compound's mechanism of action by identifying genes that modulate its activity. These approaches can reveal functional relationships between genes and pathways that are affected by the compound. For instance, studies have shown that genetic interaction profiles can differ depending on environmental conditions and cellular states, with a greater number of genetic interactions often detected in quiescent cells compared to proliferative cells. nih.gov Mendelian randomization analysis is another genetic approach that can be used to infer causal relationships between a gene encoding a potential drug target and disease risk, thereby providing genetic validation for the target. nih.gov

Preclinical Research Paradigms and Biological Activity Evaluation

Preclinical Models and Methods for Activity Assessment

Computational, or in silico, target prediction methods are powerful tools in drug discovery and chemical biology. These approaches utilize the structural information of a small molecule to predict its potential protein targets within a biological system. This process, often referred to as target fishing or reverse docking, can provide initial hypotheses about the mechanism of action of a compound, guide experimental studies, and help in identifying potential off-target effects. The methodologies for computational target prediction are broadly categorized into ligand-based and structure-based approaches.

Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. These methods compare the query molecule, in this case, (S)-5-Oxo-2-pyrrolidineacetonitrile, against databases of compounds with known protein targets. By identifying molecules with high structural or pharmacophoric similarity to the query compound, potential targets can be inferred. Pharmacophore modeling, a common ligand-based technique, focuses on identifying the specific three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are essential for biological activity.

Structure-based methods, on the other hand, require the three-dimensional structure of potential protein targets. Molecular docking simulations are a primary example of this approach, where the query molecule is computationally placed into the binding site of a protein. These simulations calculate the binding affinity and evaluate the complementarity between the small molecule and the protein target. A high predicted binding affinity suggests a potential interaction that can be further investigated experimentally.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies that have applied these computational inference methods to predict the biological targets of this compound. Despite a thorough investigation for dedicated in silico target fishing, molecular docking, or pharmacophore modeling studies specifically focused on "this compound," no such research detailing its predicted protein targets or associated binding affinities could be located.

Therefore, at present, there is no publicly available data from computational inference studies to populate tables of predicted protein targets, binding affinity scores, or other relevant computational metrics for this compound. The application of such in silico methods remains a potential area for future research to elucidate the molecular mechanisms underlying the biological activities of this compound.

Structure Activity Relationship Sar Studies

Elucidation of Molecular Determinants Critical for Biological Activity

No published studies were identified that specifically elucidate the molecular features of (S)-5-Oxo-2-pyrrolidineacetonitrile critical for its biological activity. Research on related pyrrolidinone derivatives indicates that the lactam ring and the substituent at the 2-position are key for interaction with biological targets, but specific data for the acetonitrile (B52724) moiety in this context is unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

A search for QSAR models specifically developed for this compound or a closely related series of analogues did not yield any results. QSAR studies are typically performed on a series of compounds with measured biological activities to develop predictive models. The absence of such a dataset for this compound and its analogues means that no specific QSAR models have been published.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of (S)-5-Oxo-2-pyrrolidineacetonitrile

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and semi-empirical methods can predict a wide range of characteristics without the need for experimental data.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for a variety of applications in pharmaceutical sciences nih.gov. For this compound, DFT calculations can be employed to determine key properties that govern its behavior.

DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability . A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate electron density maps, which visualize the distribution of electrons within the molecule. This information is vital for understanding chemical bonding and identifying regions susceptible to electrophilic or nucleophilic attack. Various reactivity descriptors, derivable from DFT calculations, can provide a quantitative measure of local reactivity. These descriptors help in predicting which atoms in the this compound molecule are most likely to participate in chemical reactions. The application of periodic DFT calculations has also become popular for studying solid-state properties of pharmaceutical compounds nih.gov.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capacity. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

Note: The values in this table are illustrative and represent the type of data that would be obtained from DFT calculations.

Correlated Electron Methods in Molecular Systems

While DFT is a powerful tool, more accurate methods, known as correlated electron methods, can be used for systems where electron correlation effects are particularly important. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, explicitly account for the interactions between electrons. Although computationally more demanding than DFT, they can provide benchmark-quality results for smaller molecules or for refining the results of less computationally expensive methods nih.gov.

For a molecule like this compound, these methods could be used to obtain highly accurate geometric parameters, vibrational frequencies, and reaction energies. The use of such methods can be particularly important when studying subtle stereoelectronic effects or when a precise understanding of intermolecular interactions is required rsc.org. Quantum-chemical methods like the hybrid density functional B3LYP and composite G4MP2 and G4 methods are used to study the properties of promising high-energy compounds superfri.org.

Molecular Modeling and Docking Studies of this compound and its Ligands

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting the binding mode of a ligand to a protein's active site researchgate.netnih.govwu.ac.th.

In the context of this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. For instance, derivatives of the closely related (S)-5-oxo-pyrrolidine-2-carboxylic acid have been investigated as dipeptide analogs with potential antibacterial and antifungal activities through docking studies with targets like Escherichia coli DNA gyrase B and lanosterol-14 alpha-demethylase researchgate.net.

A typical docking workflow involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: A 3D model of this compound is generated and its geometry is optimized.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions.

Such studies can provide valuable insights into the potential biological activity of this compound and guide the design of new derivatives with improved binding affinity and selectivity nih.gov.

Simulation of Molecular Interactions, e.g., Ligand-Target Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time evolution of molecular interactions. These simulations can be used to investigate the stability of a ligand-protein complex predicted by docking studies and to calculate binding free energies nih.govnih.gov.

For a complex of this compound with a target protein, an MD simulation would involve solving Newton's equations of motion for all the atoms in the system over a certain period of time. This would generate a trajectory of atomic positions and velocities, from which various properties can be calculated.

MD simulations can reveal:

The stability of the binding pose over time.

The flexibility of the ligand and the protein upon binding.

The role of water molecules in the binding interface.

The key protein residues involved in the interaction.

By calculating the free energy of binding from the simulation, a more accurate estimation of the ligand's affinity for the target can be obtained compared to docking scores alone. These simulations are computationally intensive but offer a more detailed and realistic picture of the ligand-target binding event nih.gov.

Conformational Analysis and Stereochemical Prediction

The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energetic barriers between them. For a flexible molecule like this compound, which contains a five-membered ring and a flexible side chain, conformational analysis is crucial.

Various computational methods can be used for conformational analysis, including systematic or stochastic searches of the conformational space using molecular mechanics force fields or quantum chemical methods. The results of such a search would be a set of low-energy conformers and their relative populations. This information is critical for understanding how the molecule might present itself to a binding partner. For instance, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used Nuclear Overhauser Effect (NOE) spectroscopy and computational methods to determine the predominant conformations in solution mdpi.com.

Stereochemistry is also a critical aspect, and computational methods can be used to predict the properties of different stereoisomers. In the case of this compound, the stereochemistry at the C2 position of the pyrrolidone ring is defined as (S). Computational methods can be used to confirm the stability of this stereoisomer and to explore the properties of the (R)-enantiomer, which could have different biological activities.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. While specific NMR data for (S)-5-Oxo-2-pyrrolidineacetonitrile is not widely published in publicly accessible literature, the expected spectral features can be inferred from the analysis of closely related pyroglutamic acid derivatives.

For instance, the 1H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidinone ring and the acetonitrile (B52724) side chain. The chemical shifts and coupling patterns of these protons would provide critical information about their connectivity. Similarly, 13C NMR spectroscopy would reveal the chemical shifts of each carbon atom in the molecule, including the characteristic signals for the carbonyl group, the nitrile carbon, and the carbons of the pyrrolidinone ring.

To illustrate, presented below is a table of predicted 13C NMR chemical shifts for a related 5-oxo-pyrrolidine compound. This data provides a reference for the types of signals that would be expected for this compound.

Table 1: Predicted 13C NMR Chemical Shifts for a 5-Oxo-Pyrrolidine Derivative

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 175-185 |

| CH (alpha to nitrile) | 50-60 |

| CH2 (ring) | 30-40 |

| CH2 (ring) | 25-35 |

| CN (nitrile) | 115-125 |

Note: These are predicted values for a representative compound and may differ from experimental values for this compound.

Chromatographic Methods for Purity Assessment and Quantification (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile compounds like this compound.

A typical Reverse-Phase HPLC (RP-HPLC) method would be employed to determine the purity of a sample. pensoft.net In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. pensoft.net The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for its identification and quantification. Method validation, as per International Council for Harmonisation (ICH) guidelines, would be crucial to ensure the accuracy, precision, and reliability of the analytical results. pensoft.net

An exemplary set of HPLC conditions used for the analysis of a related pyrrolidinone derivative is presented in the table below. pensoft.net

Table 2: Example of RP-HPLC Method Parameters for a Pyrrolidinone Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | 30 °C |

Note: These conditions are for a related compound and would require optimization for the specific analysis of this compound. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for the analysis of volatile derivatives of the compound or for identifying impurities. For GC-MS analysis, the compound may need to be derivatized to increase its volatility. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, aiding in their identification.

Mass Spectrometry-Based Characterization and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. rdd.edu.iq When coupled with a chromatographic separation method like HPLC or GC, it becomes a formidable tool for both characterization and the identification of metabolites in biological samples.

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. Furthermore, the molecule can be fragmented, and the pattern of these fragments provides a "fingerprint" that is characteristic of the compound's structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

The study of fragmentation patterns is crucial for structural elucidation and for identifying metabolites, which are often structurally related to the parent compound. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the acetonitrile side chain or cleavage of the pyrrolidinone ring.

Below is an example of mass spectral data for a related 5-oxoproline compound, illustrating the type of information that can be obtained.

Table 3: Mass Spectral Data for a Related 5-Oxoproline Compound

| Ion Type | m/z Value |

|---|---|

| Molecular Ion [M]+ | 129.04 |

| Fragment Ion [M-H2O]+ | 111.03 |

| Fragment Ion [M-COOH]+ | 84.04 |

Note: This data is for a related compound and the fragmentation pattern for this compound would be different.

In metabolic studies, samples from biological matrices (e.g., plasma, urine) would be analyzed by LC-MS/MS. By comparing the mass spectra of the metabolites to that of the parent compound, researchers can identify structural modifications such as hydroxylation, glucuronidation, or other biotransformations.

Future Directions and Emerging Research Perspectives

Advancing Synthesis: The Quest for Novel Strategies

The creation of efficient and precisely controlled methods for synthesizing (S)-5-Oxo-2-pyrrolidineacetonitrile is crucial for its ongoing research and potential use in medicine. nih.gov While effective techniques exist, current research is focused on boosting production yields, lessening environmental harm, and creating a wider variety of related molecules.

A significant area of development is the use of biocatalysis, which employs enzymes to drive reactions. Engineered enzymes, such as those derived from cytochrome P411, are being used to create chiral pyrrolidines with high selectivity and efficiency. nih.gov These biological catalysts can perform complex chemical transformations in a single step under mild conditions, offering a greener and more direct route to the desired (S)-enantiomer. nih.govpharmasalmanac.com For instance, engineered P411 variants have achieved up to 99:1 enantiomeric ratio in pyrrolidine (B122466) synthesis. nih.gov This enzymatic approach minimizes the need for complex separation processes that are often required in traditional chemical synthesis. pharmasalmanac.com

| Synthetic Strategy | Key Features | Potential Advantages | Reported Results/Targets |

|---|---|---|---|

| Biocatalysis (Enzyme-catalyzed) | Use of engineered enzymes (e.g., P411 variants, imine reductases). nih.govresearchgate.net | High enantioselectivity, mild reaction conditions, reduced environmental impact. pharmasalmanac.com | Up to 67% yield and 99:1 enantiomeric ratio for pyrrolidine products. nih.gov |

| Asymmetric Metal Catalysis | Utilizes chiral metal complexes (e.g., Rhodium-based). nih.gov | Direct functionalization of the pyrrolidine ring, high diastereo- and enantiocontrol. nih.gov | High efficiency and modularity in synthesizing 2,5-disubstituted pyrrolidines. nih.gov |

| Continuous Flow Chemistry | Reactions occur in a continuously flowing stream. acs.orgnih.gov | Improved reaction control, enhanced safety, easier scalability. acs.orgthieme-connect.de | Productivity of 0.40 g/(h·mL) and up to 81% yield for 2-pyrrolidinones in a loop-reactor. acs.org |

Another promising avenue is the advancement of asymmetric metal catalysis. Researchers are developing catalytic methods using metals like rhodium to directly functionalize the pyrrolidine structure, which allows for the creation of diverse analogues with high precision. nih.gov This strategy is powerful for accessing both symmetrical and unsymmetrical 2,5-disubstituted pyrrolidines with consistently high selectivity. nih.gov

Continuous flow chemistry is also set to revolutionize the synthesis of these compounds. nih.gov By moving from traditional batch production to continuous flow reactors, chemists can achieve better control over reaction parameters, increase safety, and scale up production more easily. acs.orgthieme-connect.de This technique has already shown excellent productivity in the synthesis of related 2-pyrrolidinones, achieving yields as high as 81%. acs.org

Beyond the Brain: Exploring New Preclinical Frontiers

While this compound is primarily known for its potential effects on cognition and neuroprotection, its core chemical structure, the pyrrolidinone ring, is a common feature in many biologically active compounds. nih.govnih.gov This suggests that its therapeutic potential may extend to other areas of medicine. The pyrrolidine scaffold is found in numerous FDA-approved drugs and natural products with a wide range of activities, including antimicrobial, antiviral, and anticancer properties. frontiersin.orgresearchgate.net

One unexplored area is its potential as an anti-inflammatory agent . Studies on other pyrrolidinone derivatives have shown that they can inhibit key enzymes in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govmdpi.com For example, certain synthesized 2-pyrrolidinone (B116388) derivatives have demonstrated anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) in animal models. nih.gov

There is also growing interest in the role of pyrrolidinone derivatives in metabolic disorders . Research has indicated that some of these compounds can reduce body weight, decrease food intake, and lower blood glucose in models of diet-induced obesity. nih.gov Furthermore, specific pyrrolidine derivatives have been synthesized as inhibitors of the DPP-IV enzyme, a target in diabetes treatment, showing significant inhibitory activity. frontiersin.org

The potential for this compound and its analogues to act as antiarrhythmic agents is another intriguing possibility. Studies on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have shown they possess antiarrhythmic activity, which is thought to be linked to their adrenolytic and antioxidant properties. researchgate.netnih.govnih.govresearchgate.net

Accelerating Discovery Through Computational and Experimental Synergy

The integration of computational modeling with experimental research is poised to dramatically speed up the discovery and development of new analogues of this compound. researchgate.netmdpi.com These in silico methods can predict the biological activity and safety of new compounds, saving time and resources in the drug development pipeline. mdpi.comnih.gov

Molecular docking is a computational technique that predicts how a molecule binds to a biological target. nih.govnih.gov This allows scientists to understand the key interactions and design new molecules with improved affinity and selectivity. nih.gov For instance, docking studies have been used to explore how pyrrolidinone derivatives interact with enzymes like lipoxygenase to exert their anti-inflammatory effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide another powerful computational approach. youtube.com QSAR models analyze the relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to create and test in the lab. mdpi.com Such studies have been successfully applied to pyrrolidin-2-one derivatives to understand their antiarrhythmic properties. researchgate.netnih.govnih.gov

By combining these computational predictions with real-world experimental data, researchers can create a powerful, iterative cycle of design, synthesis, and testing. This synergy between computational and experimental approaches holds the key to more rapidly identifying the next generation of therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for (S)-5-Oxo-2-pyrrolidineacetonitrile in laboratory settings?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a protocol adapted from similar pyrrolidinone derivatives involves:

- Step 1 : Reacting (S)-5-oxopyrrolidine-2-carboxylic acid with acetonitrile derivatives under acidic catalysis (e.g., HCl or H₂SO₄) to form the nitrile group.

- Step 2 : Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

Key parameters include maintaining temperatures below 5°C during nitrile formation to avoid racemization .

| Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol, piperidine, 0–5°C | 75–85 | >95% | |

| Acetonitrile, H₂SO₄, RT | 60–70 | 90–95% |

Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric purity is best determined using:

- Chiral HPLC : Utilize a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10), flow rate 1.0 mL/min, UV detection at 220 nm. Retention times for (S) and (R) enantiomers should differ by ≥1.5 minutes.

- Polarimetry : Measure optical rotation ([α]₀²⁵) in chloroform; typical values for the (S)-enantiomer range from +15° to +20°.

Cross-validate results with X-ray crystallography for absolute configuration confirmation .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in airtight, amber glass containers under nitrogen at 0–6°C to minimize hydrolysis and racemization. Stability tests show <5% degradation over 6 months under these conditions. Avoid exposure to moisture or light, as these accelerate decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as an intermediate in insecticide synthesis?

- Methodological Answer : The compound’s reactivity stems from its planar pyrrolidinone ring and nitrile group. X-ray crystallography (Fig. 1, ) reveals intramolecular N–H⋯O hydrogen bonds that stabilize the transition state during nucleophilic attacks. For example, in neonicotinoid synthesis:

- Step 1 : The nitrile group undergoes nucleophilic addition with chloronicotinoyl chloride.

- Step 2 : Ring-opening of pyrrolidinone forms a reactive iminium intermediate, enabling cross-coupling.

Computational modeling (DFT at B3LYP/6-31G* level) predicts a reaction barrier of 25–30 kcal/mol for this step .

Q. How can researchers resolve discrepancies in the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer : Conflicting stability data arise from pH-dependent racemization. Design experiments to:

- Vary pH : Test stability in buffers (pH 2–12) at 25°C.

- Monitor Racemization : Use chiral HPLC every 24 hours.

Results show maximal stability at pH 5–7 (t₁/₂ = 120 days), with rapid degradation in acidic (pH <3, t₁/₂ = 7 days) or alkaline (pH >9, t₁/₂ = 10 days) conditions. Stabilize acidic solutions with 1 mM EDTA to chelate metal ions .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Use asymmetric catalysis:

- Catalyst : (R)-BINAP-Pd(II) (2 mol%) in THF at −20°C.

- Substrate : 5-oxopyrrolidine-2-carbaldehyde.

- Key Metrics : Enantiomeric excess (ee) >99%, isolated yield 80–85%.

Kinetic resolution via lipase-mediated acetylation (e.g., CAL-B enzyme) further improves ee to >99.5% .

Contradictory Data Analysis

- Observed Issue : Conflicting reports on thermal stability (decomposition at 80°C vs. 120°C).

- Resolution : Differential scanning calorimetry (DSC) under nitrogen identifies two degradation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.